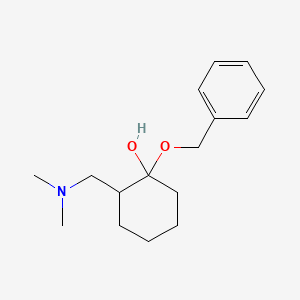
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol It is characterized by a cyclohexanol core substituted with a benzyloxy group and a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol typically involves the reaction of cyclohexanol with benzyl chloride to form the benzyloxy derivative. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon is often employed.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanol compounds with different functional groups.
Scientific Research Applications
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the dimethylaminomethyl group can modulate its activity. The compound may affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyloxy-2-(methylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(ethylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(propylaminomethyl)cyclohexanol
Uniqueness
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is unique due to the presence of both a benzyloxy group and a dimethylaminomethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
CAS No. |
73806-42-5 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-phenylmethoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3 |
InChI Key |
RZQYCLWPTJRMML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















